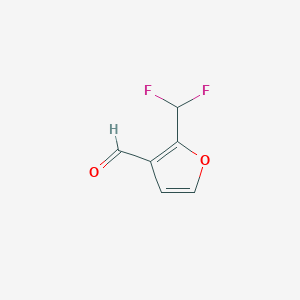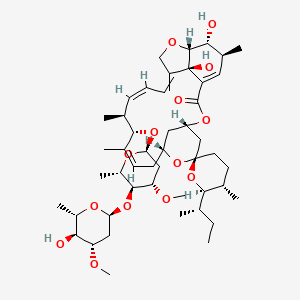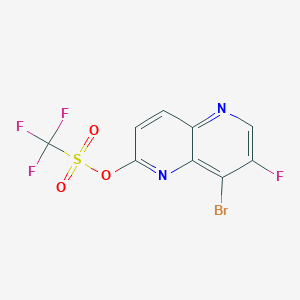
2-Fluoro-1,1,1-trimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,1,1-trimethoxyethane is an organic compound with the molecular formula C5H11FO3 It is a derivative of ethane, where one hydrogen atom is replaced by a fluorine atom and three hydrogen atoms are replaced by methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,1,1-trimethoxyethane can be achieved through several methods. One common approach involves the reaction of 2-fluoroethanol with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Fluoroethanol} + \text{Trimethyl orthoformate} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures around 50-70°C and the use of a strong acid catalyst such as sulfuric acid.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trimethoxyethane.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield 2-fluoroethanol and methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Hydroxy-1,1,1-trimethoxyethane.
Oxidation: Corresponding carbonyl compounds.
Reduction: 2-Fluoroethanol and methanol.
Aplicaciones Científicas De Investigación
2-Fluoro-1,1,1-trimethoxyethane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Fluoro-1,1,1-trimethoxyethane exerts its effects involves the interaction of its fluorine and methoxy groups with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
2-Chloro-1,1,1-trimethoxyethane: Similar structure but with a chlorine atom instead of fluorine.
1,1,1-Trimethoxyethane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Fluoro-1,1,1-trimethoxyethane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C5H11FO3 |
|---|---|
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
2-fluoro-1,1,1-trimethoxyethane |
InChI |
InChI=1S/C5H11FO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
Clave InChI |
JZYKUOAGKNCVFV-UHFFFAOYSA-N |
SMILES canónico |
COC(CF)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


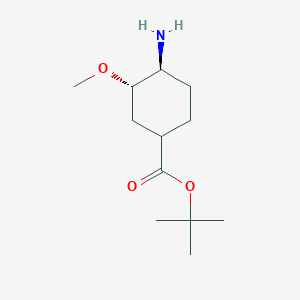

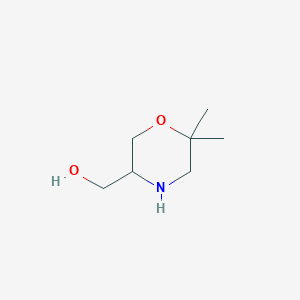
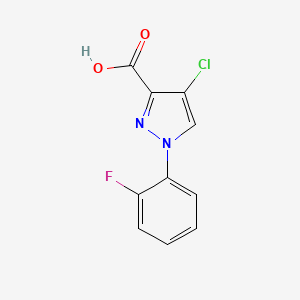
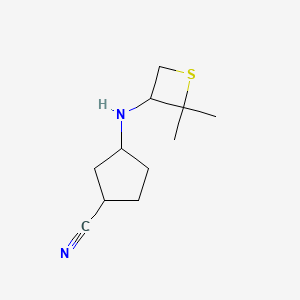
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
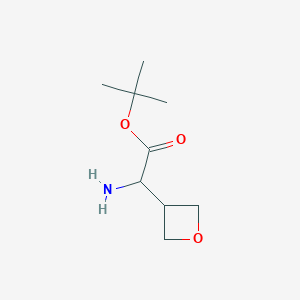
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
